molecular formula C16H39NO2 B2914821 Tetrabutylammonium hydroxide hydrate CAS No. 2052-49-5; 74296-38-1

Tetrabutylammonium hydroxide hydrate

Cat. No.: B2914821
CAS No.: 2052-49-5; 74296-38-1
M. Wt: 277.493
InChI Key: CWQQNNGLDZEOBJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Tetrabutylammonium (B224687) Hydroxide (B78521) Hydrate (B1144303) in Contemporary Chemical Sciences

In modern chemical research, Tetrabutylammonium hydroxide hydrate is utilized across a spectrum of applications due to its unique combination of strong basicity and organic-phase solubility. It is commonly employed as a solution in water or alcohols. wikipedia.org As a strong base, it is frequently used under phase-transfer conditions to facilitate reactions such as alkylations and deprotonations. wikipedia.orgresearchgate.net Notable examples include the benzylation of amines and the generation of dichlorocarbene (B158193) from chloroform (B151607). wikipedia.orgguidechem.com

The compound's role extends into materials science, where it serves as a structure-directing agent or a template in the synthesis of molecular sieves like zeolites. nbinno.comguidechem.com Its organic cations help to organize the inorganic framework during crystallization, leading to materials with specific porous architectures. guidechem.com In analytical chemistry, it is used as an ion-pairing reagent in chromatography to improve the separation of analytes. nbinno.comresearchgate.net

Recent research has highlighted the use of Tetrabutylammonium hydroxide 30-hydrate as a novel reaction medium. For instance, it has been successfully used for the selective degradation of lignin (B12514952) into valuable low-molecular-weight aromatic compounds. acs.org In this application, the hydrated compound melts at a relatively low temperature (27–30 °C) and acts as both a solvent and a catalyst. acs.orgchemicalbook.com Furthermore, its catalytic activity has been demonstrated in the chemoselective hydration of nitriles to amides, presenting a transition metal-free process. researchgate.net

Below is a table summarizing the key physicochemical properties of Tetrabutylammonium hydroxide and its 30-hydrate form.

PropertyTetrabutylammonium Hydroxide (Anhydrous)Tetrabutylammonium Hydroxide 30-Hydrate
Chemical Formula C₁₆H₃₇NOC₁₆H₉₇NO₃₁
Molar Mass 259.47 g/mol wikipedia.org799.9 g/mol nih.gov
Appearance White crystalline solid ontosight.aiCrystalline solid
Abbreviation TBAH or TBAOH wikipedia.orgTBAH·30H₂O
Basicity Strong base (pH of ~13) ontosight.aiStrong base
Solubility Soluble in water and most organic solvents wikipedia.orgSoluble in water chemicalbook.com
Melting Point -27-30 °C acs.orgchemicalbook.com

Historical Context and Evolution of Quaternary Ammonium (B1175870) Hydroxides in Chemical Research

The development of Tetrabutylammonium hydroxide is rooted in the broader history of quaternary ammonium compounds (QACs). The biocidal properties of QACs were first noted in 1916. proquimia.com These compounds are characterized by a central, positively charged nitrogen atom bonded to four organic groups, making them permanently charged regardless of pH. wikipedia.org

The evolution of QACs is often described in terms of "generations," particularly in the context of their application as disinfectants. proquimia.com

First Generation (1935): The development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC) by Domagk marked a significant improvement in biocidal properties by attaching an aliphatic group to the nitrogen. proquimia.com

Second Generation: This generation emerged with the substitution of a hydrogen on the aliphatic ring for an ethyl group, creating alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC). proquimia.com

Third Generation (1955): A combination of first and second-generation compounds (ADBAC and ADEBAC) led to improved biocidal activity and detergency. proquimia.com

Fourth Generation (1965): The synthesis of dialkyl dimethyl ammonium chloride (DDAC) provided higher biocidal efficacy, especially in the presence of hard water or organic material. proquimia.com

Fifth Generation: These consist of mixtures of fourth-generation (DDAC) and first-generation (ADBAC) compounds to achieve a broader spectrum of activity. proquimia.com

While much of the generational development focused on disinfectant applications, the unique chemical properties of QACs were concurrently being explored in synthetic chemistry. The quaternization of amines to produce these salts became a standard organic reaction. wikipedia.org The utility of quaternary ammonium salts as phase-transfer catalysts was a major breakthrough. wikipedia.orgbiomedres.us This technique allows for reactions between substances located in different immiscible phases (e.g., aqueous and organic), greatly expanding the scope of many synthetic transformations. biomedres.us Quaternary ammonium hydroxides, like TBAH, emerged as particularly useful within this class, combining the phase-transfer capabilities of the quaternary ammonium cation with the reactivity of the hydroxide anion as a strong, organic-soluble base. wikipedia.orgpubcompare.ai This has secured their role as indispensable reagents in modern organic and materials chemistry research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrabutylazanium;hydroxide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H2/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQQNNGLDZEOBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Considerations for Tetrabutylammonium Hydroxide Hydrate

Laboratory-Scale Synthesis Techniques

The preparation of tetrabutylammonium (B224687) hydroxide (B78521) hydrate (B1144303) in a laboratory setting is typically achieved through in situ methods, primarily involving anion exchange reactions. These techniques start from a stable tetrabutylammonium salt, most commonly a halide, and convert it to the corresponding hydroxide.

In situ generation is the preferred method for obtaining TBAH solutions as it circumvents the difficulties associated with isolating the pure, unstable compound. exchangeresins.com Two principal methods are employed for this purpose: the use of silver oxide to precipitate the halide anion and the application of ion exchange resins to swap the halide for a hydroxide ion.

A well-established method for the synthesis of tetrabutylammonium hydroxide involves the reaction of a tetrabutylammonium halide, such as tetrabutylammonium iodide (TBAI) or bromide (TBAB), with silver oxide (Ag₂O) in a suitable solvent, often a mixture of water and methanol (B129727) or acetonitrile. pharmaguideline.comnumberanalytics.com The reaction proceeds via the precipitation of the insoluble silver halide, driving the equilibrium towards the formation of tetrabutylammonium hydroxide in the solution.

The general reaction can be represented as:

(C₄H₉)₄N⁺X⁻ + Ag₂O + H₂O → 2 (C₄H₉)₄N⁺OH⁻ + 2 AgX(s)

To ensure the purity of the resulting TBAH solution, it is crucial to use freshly prepared or high-purity silver oxide. Commercially available silver oxide can be contaminated with silver carbonate, which would lead to the formation of tetrabutylammonium carbonate in the final solution. scielo.br The synthesis is often carried out at low temperatures, such as in an ice bath, to minimize the thermal degradation of the newly formed tetrabutylammonium hydroxide. pharmaguideline.comscielo.br

A typical laboratory procedure involves dissolving the tetrabutylammonium halide in a solvent, adding powdered silver oxide, and stirring the mixture vigorously. pharmaguideline.com The progress of the reaction can be monitored by testing the supernatant for the presence of halide ions. Once the halide is completely precipitated, the solid silver halide is removed by filtration or centrifugation. pharmaguideline.com

ReactantReagentSolventKey ConditionProduct
Tetrabutylammonium iodideSilver oxideDehydrated methanolIce-bath, vigorous stirringTetrabutylammonium hydroxide
Tetrabutylammonium bromideSilver oxideAcetonitrile/WaterLow temperature (-8°C)Tetrabutylammonium hydroxide

The use of ion exchange resins offers a convenient and often more cost-effective alternative to the silver oxide method for preparing tetrabutylammonium hydroxide. researchgate.net This technique involves passing a solution of a tetrabutylammonium halide through a column packed with a strong base anion (SBA) exchange resin in the hydroxide form (OH⁻). researchgate.net As the solution passes through the resin, the halide ions are exchanged for hydroxide ions, yielding a solution of tetrabutylammonium hydroxide.

The process can be summarized by the following equilibrium:

Resin-OH⁻ + (C₄H₉)₄N⁺X⁻ ⇌ Resin-X⁻ + (C₄H₉)₄N⁺OH⁻

The choice of resin is important for the efficiency of the exchange. Both gel-type and macroporous SBA resins can be used. cnumekresin.com Gel resins generally have a higher exchange capacity, while macroporous resins offer better resistance to organic fouling and osmotic shock, which can be advantageous when working with organic cations like tetrabutylammonium. cnumekresin.comlanlangcorp.com The efficiency of the ion exchange process is influenced by several factors, including the concentration of the starting material, the flow rate through the column, and the temperature. researchgate.net Research has shown that conducting the exchange at a controlled temperature, for instance, 15°C, can lead to a high degree of exchange and yield a relatively concentrated solution of tetrabutylammonium hydroxide. researchgate.net

Resin TypePrecursor SaltEluent/SolventAdvantage
Gel-type strong base anion (OH⁻ form)Tetrabutylammonium bromideAqueous solutionHigh exchange capacity
Macroporous strong base anion (OH⁻ form)Tetrabutylammonium chlorideAqueous solutionResistance to organic fouling

The utility of tetrabutylammonium hydroxide is highly dependent on its purity. Two primary degradation pathways that must be controlled during its synthesis and storage are Hofmann elimination and the absorption of atmospheric carbon dioxide.

Tetrabutylammonium hydroxide is susceptible to Hofmann elimination, a thermal decomposition process that yields tributylamine (B1682462) (a tertiary amine) and 1-butene. exchangeresins.com This degradation is a significant source of impurities in TBAH solutions. The rate of Hofmann elimination is highly dependent on temperature. numberanalytics.com

Evidence suggests that at elevated temperatures, the degradation is substantial. For instance, in an alkaline solution at 60°C, approximately 52% of tetrabutylammonium hydroxide can decompose in 7 hours, and this increases to 92% at 100°C over the same period. numberanalytics.com Therefore, a key strategy to mitigate this degradation is to maintain low temperatures throughout the synthesis and storage of the TBAH solution. scielo.br Syntheses are often performed at or below room temperature, with some procedures recommending temperatures as low as -8°C. scielo.brresearchgate.net

The steric bulk of the quaternary ammonium (B1175870) group also plays a role in the propensity for Hofmann elimination. wikipedia.org While inherent to the molecule, understanding this factor reinforces the need for mild reaction conditions.

TemperatureDecomposition RateReference
60°C52% in 7 hours numberanalytics.com
100°C92% in 7 hours numberanalytics.com
15°COptimal for high exchange degree in resin synthesis researchgate.net

Tetrabutylammonium hydroxide is a strong base and readily absorbs carbon dioxide from the atmosphere to form tetrabutylammonium carbonate or bicarbonate. numberanalytics.com This not only reduces the concentration of the active hydroxide but also introduces carbonate impurities that can interfere with its intended applications.

To prevent carbonate formation, it is imperative to handle TBAH solutions under an inert atmosphere. This can be achieved by flushing all reaction vessels with a dry, inert gas such as nitrogen or argon before and during the synthesis. pharmaguideline.comscielo.br The use of deaerated solvents is also a recommended practice. scielo.br

For storage, the tetrabutylammonium hydroxide solution should be kept in tightly sealed containers, preferably under an inert atmosphere, to protect it from atmospheric CO₂ and moisture. pharmaguideline.com Some procedures recommend flushing the final solution with dry, carbon dioxide-free nitrogen before storage. pharmaguideline.com

Protective MeasurePurpose
Inert atmosphere (Nitrogen, Argon)To displace atmospheric CO₂ and prevent its absorption.
Deaerated solventsTo remove dissolved CO₂ from the reaction medium.
Tightly sealed containersTo provide a physical barrier against atmospheric ingress.
Flushing with dry, CO₂-free gasTo remove any residual CO₂ from the headspace before storage.

Considerations for Minimizing Impurities and Degradation Pathways

Industrial Production Routes and Scalability Aspects

The industrial synthesis of tetrabutylammonium hydroxide (TBAH) hydrate is driven by the need for high-purity, cost-effective production to supply its various applications, from phase-transfer catalysis to its use in the electronics industry. guidechem.com Production methods have evolved from classical laboratory-scale preparations to sophisticated, scalable processes designed for continuous and large-volume manufacturing. The primary industrial routes involve metathesis reactions with a halide salt, ion exchange chromatography, and advanced electrochemical methods. guidechem.comgoogle.com

A common starting point for many industrial syntheses is a tetrabutylammonium halide, such as tetrabutylammonium bromide (TBAB) or iodide (TBAI), which serves as the precursor for the introduction of the hydroxide anion. guidechem.comwikipedia.org

Metathesis Reactions

One of the earliest and most straightforward methods for synthesizing TBAH is through a metathesis (double displacement) reaction. This approach involves reacting a tetrabutylammonium halide salt with a hydroxide source, leading to the precipitation of an insoluble halide salt and leaving the desired TBAH in solution. wikipedia.org

Silver Oxide Method: This classic method involves the reaction of a tetrabutylammonium halide, typically tetrabutylammonium iodide, with silver oxide (Ag₂O) in a solvent like methanol. pharmaguddu.compharmaguideline.com The insoluble silver halide precipitates out, which drives the reaction to completion. guidechem.com While effective in producing TBAH, the high cost of silver oxide and the potential for silver ion contamination in the final product make this route economically unviable for large-scale industrial production. guidechem.com

Potassium Hydroxide Method: A more cost-effective alternative is the reaction of tetrabutylammonium bromide with potassium hydroxide (KOH) in a methanolic solution. google.com This process yields TBAH in the methanol solution while the less soluble potassium bromide precipitates and can be removed by filtration. A patented method describes mixing potassium hydroxide and methanol, then adding this solution to a mixture of tetrabutylammonium bromide and methanol. The reaction proceeds for a couple of hours, after which the crude TBAH solution is filtered. google.com This approach avoids the high costs associated with silver-based reactants, making it more suitable for industrial consideration.

Metal Alkoxide Method: This route utilizes the reaction of a quaternary ammonium salt with a metal alkoxide. The corresponding metal halide salt precipitates from the solvent, yielding a solution of the quaternary ammonium hydroxide. guidechem.com

Ion Exchange Resins

A widely used industrial technique involves the use of strong basic anion exchange resins. guidechem.comresearchgate.net In this process, an aqueous solution of a tetrabutylammonium halide is passed through a column packed with a resin that has been pre-loaded with hydroxide ions (OH⁻). researchgate.netchemicalbook.com The halide ions in the solution are exchanged for the hydroxide ions on the resin, resulting in an aqueous solution of TBAH.

The efficiency of this method depends on several factors, including the concentration of the starting material and the regenerating liquid (typically NaOH), the temperature, and the physical dimensions of the exchange column. researchgate.net Research has shown that with optimized conditions—such as a tetrabutylammonium hydroxide concentration of 27.0%, a temperature of 15°C, and a 5.0% NaOH regenerating solution—a high degree of exchange (greater than 86.0%) can be achieved. researchgate.net A key advantage of this method is its simplicity and the ability to regenerate and reuse the ion exchange resin, which improves the process economics for large-scale operations. researchgate.net

Electrochemical Methods

Electrochemical synthesis, particularly methods employing ion-exchange membranes, represents a modern and highly efficient route for large-scale, high-purity TBAH production. guidechem.com These methods avoid the use of chemical reagents to introduce the hydroxide ion, instead relying on electrolysis.

Bipolar Membrane Electrodialysis: This advanced technique is particularly well-suited for continuous industrial production. A three-compartment bipolar membrane electrodialysis device can be used with an aqueous solution of tetrabutylammonium bromide as the raw material. google.com In this system, water is split at the bipolar membrane to generate H⁺ and OH⁻ ions. The tetrabutylammonium cations (TBA⁺) migrate from the feed compartment across a cation exchange membrane into the base compartment, where they combine with the OH⁻ ions to form high-purity TBAH. Simultaneously, the bromide anions migrate across an anion exchange membrane. google.com

This continuous process offers significant advantages for scalability. It allows for stable concentrations and temperatures, which protects the ionic membranes from swelling or shrinking, thereby saving costs. google.com The method improves current efficiency and product conversion ratios while reducing energy consumption. Crucially, it is a clean production process with no discharge of wastewater or solid wastes, making it environmentally friendly and suitable for modern, large-scale industrial manufacturing. google.com A patented process describes the continuous production of 5-20% TBAH at 30-60°C with a current density of 200-600A/m², achieving bromine ion concentrations of less than 100ppm in the final product. google.com

Below is a comparative table of the primary industrial production routes for Tetrabutylammonium hydroxide hydrate.

Production RouteKey ReactantsGeneral ConditionsScalability Aspects & Remarks
Metathesis (Silver Oxide) Tetrabutylammonium iodide, Silver oxide, MethanolVigorous shaking, often in an ice-bath. pharmaguideline.comLow: Prohibitively high cost of silver oxide and potential for silver ion contamination limit industrial scalability. guidechem.com
Metathesis (Potassium Hydroxide) Tetrabutylammonium bromide, Potassium hydroxide, MethanolStirring at controlled temperatures (e.g., 35-50°C) for several hours. google.comModerate: More economical than the silver oxide method. Suitable for batch production. Process control is crucial to minimize impurities.
Ion Exchange Tetrabutylammonium bromide, Strong basic anion exchange resin (OH⁻ form), NaOH (for regeneration)Column chromatography at controlled temperatures (e.g., 15°C). researchgate.netHigh: Simple, effective process. The ability to regenerate and reuse the resin makes it cost-effective for large volumes. Can be run in batch or semi-continuous modes. researchgate.net
Bipolar Membrane Electrodialysis Tetrabutylammonium bromide (aqueous solution), WaterContinuous process in a three-compartment electrodialysis cell; Temp: 30-60°C; Current Density: 200-600A/m². google.comVery High: Ideal for large-scale, continuous, and clean production. High product purity, high efficiency, and low energy consumption. Environmentally friendly with no waste discharge. google.com

Advanced Catalytic Applications of Tetrabutylammonium Hydroxide Hydrate in Organic Synthesis

Phase-Transfer Catalysis (PTC)

In phase-transfer catalysis, the tetrabutylammonium (B224687) cation acts as a carrier, transporting the hydroxide (B78521) anion from the aqueous phase into the organic phase where the organic substrate resides. This transfer overcomes the mutual insolubility of the reactants, enabling the reaction to proceed. Tetrabutylammonium hydroxide is particularly effective due to the lipophilic nature of the tetrabutylammonium cation, which enhances its solubility in organic solvents.

The mechanism of PTC involving tetrabutylammonium hydroxide is a subject of detailed study, focusing on how the hydroxide ion is transported across the phase boundary and how its reactivity is modulated in the non-polar environment of the organic phase.

The tetrabutylammonium cation is central to the catalytic cycle. Its four butyl groups provide significant lipophilicity, allowing the cation to reside at the aqueous-organic interface and to venture into the organic phase. stackexchange.com The positive charge on the quaternary nitrogen is shielded by these alkyl groups, which facilitates interaction with organic media. stackexchange.com Molecular dynamics simulations suggest that while the corresponding anion can move extensively in the polar phase, the bulky quaternary ammonium (B1175870) cation tends to remain anchored at the interface. rsc.orgresearchgate.net This interfacial positioning is crucial for it to effectively extract the hydroxide ion from the aqueous phase. Once the hydroxide ion pairs with the tetrabutylammonium cation, the resulting ion pair [(C₄H₉)₄N]⁺OH⁻ possesses sufficient organic solubility to be transported into the bulk organic phase where it can act as a base or nucleophile. stackexchange.com The catalysis is often attributable to reactions occurring at this interface, which can include microemulsions as well as the bulk water-oil boundary. nih.gov

The reactivity of the hydroxide ion is profoundly influenced by its hydration state. In the aqueous phase, the hydroxide ion is heavily solvated by water molecules, which stabilizes it and reduces its basicity and nucleophilicity. During the phase-transfer process, the tetrabutylammonium cation strips away much of this hydration shell. This "naked" or less-hydrated hydroxide ion in the organic phase is a significantly stronger base and a more potent nucleophile. operachem.com The transfer of the anion into the organic phase via the catalyst involves less water of hydration, rendering the anion more reactive. operachem.com The understanding of hydroxide solvation and its transport mechanisms is crucial for designing efficient catalytic systems. nih.gov Studies on hydroxide transport in different environments show that both vehicular (diffusion with its solvation shell) and Grotthuss (proton hopping) mechanisms can contribute, though the former is often more significant under conditions of low hydration. nih.govresearchgate.net The reduced hydration in the organic phase is a key factor in activating the hydroxide ion for synthetic transformations that would be sluggish or impossible in a purely aqueous environment.

Tetrabutylammonium hydroxide hydrate (B1144303) is a widely used catalyst for C-alkylation reactions, where it serves as a strong base to deprotonate a carbon acid, generating a nucleophilic carbanion that subsequently reacts with an alkylating agent.

The benzylation of nitrogen-containing compounds, such as amines and amides, is a common application of tetrabutylammonium hydroxide in PTC. The catalyst facilitates the deprotonation of the N-H bond, followed by nucleophilic attack on a benzyl (B1604629) halide. This method is valued for its efficiency under mild conditions.

Research Findings: Studies have demonstrated the successful benzylation of various nitrogenous substrates using tetrabutylammonium hydroxide as the catalyst. The reaction typically proceeds in a biphasic system (e.g., dichloromethane (B109758)/water) at room temperature, yielding the benzylated products in high yields. The lipophilic nature of the tetrabutylammonium cation effectively transports the hydroxide base into the organic phase to deprotonate the substrate, and the resulting anion is then poised for reaction with the benzylating agent.

Table 1: Selective Benzylation of an Amine using TBAOH Hydrate This table is interactive and represents typical results found in literature.

Substrate Benzylating Agent Catalyst Solvent System Temp (°C) Yield (%)
Dibenzylamine Benzyl Bromide TBAOH CH₂Cl₂/H₂O 25 >95

The introduction of a propargyl group (a three-carbon unit with a carbon-carbon triple bond) into heterocyclic molecules is a valuable transformation for creating intermediates in medicinal chemistry and materials science. Tetrabutylammonium hydroxide hydrate has proven to be an effective catalyst for the regioselective C-alkylation of heterocycles with propargyl halides.

Research Findings: Research has shown that using tetrabutylammonium hydroxide under phase-transfer conditions allows for the selective propargylation of specific carbon atoms in heterocyclic rings. For example, in heterocycles with multiple acidic protons, the use of TBAOH can favor the deprotonation and subsequent alkylation at a particular site, leading to a high degree of regioselectivity. The reaction conditions are typically mild, involving a biphasic solvent system and room or slightly elevated temperatures. The choice of catalyst is critical for achieving high yields and selectivity, preventing side reactions such as N-alkylation in nitrogen-containing heterocycles.

Table 2: Regioselective Propargylation of a Heterocycle using TBAOH Hydrate This table is interactive and represents typical results found in literature.

Substrate Propargylating Agent Catalyst Solvent System Temp (°C) Regioselectivity Yield (%)
2-Phenylimidazole Propargyl Bromide TBAOH CH₂Cl₂/50% NaOH 25 C-alkylation 78

O-Alkylation Reactions

Tetrabutylammonium hydroxide (TBAOH) hydrate serves as an effective and mild base for O-alkylation reactions, which are fundamental transformations in organic synthesis. Its high solubility in various organic solvents, in contrast to inorganic bases like sodium hydroxide or potassium hydroxide, facilitates homogeneous reaction conditions. wikipedia.org It is particularly useful in promoting the alkylation of hydroxyl groups in a range of substrates.

Methylation of Phenolic and Carboxylic Hydroxyl Groups

Tetrabutylammonium hydroxide has been demonstrated as an efficient catalyst for the methylation of both phenolic and carboxylic hydroxyl groups using alkyl halides as the alkylating agents. acs.orgnih.gov This method provides a mild alternative to traditional techniques that may require harsh conditions. researchgate.net Research has shown that a biphasic system, for instance, comprising dichloromethane (DCM) and an aqueous solution of TBAOH, can be employed to effectively alkylate both phenolic and carboxylic -OH groups at room temperature. acs.org In this system, the tetrabutylammonium cation acts as a phase-transfer catalyst, carrying the hydroxide ion into the organic phase to deprotonate the hydroxyl groups, which then react with the alkyl halide. guidechem.comoperachem.com

Conversely, when the reaction is conducted in a homogeneous solution of aqueous TBAOH or a TBAOH/tetrahydrofuran (THF) mixture, selective alkylation of the more acidic phenolic -OH group occurs, leaving the carboxylic acid group intact. acs.org This selectivity offers a strategic advantage in the synthesis of complex molecules with multiple functional groups. The utility of TBAOH in these transformations avoids the high temperatures and strong alkaline conditions associated with other methods, which can lead to undesirable side reactions like the Cannizzaro reaction or aldol (B89426) condensation. researchgate.net

Table 1: O-Alkylation of Phenolic and Carboxylic Compounds using TBAOH This table is interactive and can be sorted by clicking on the column headers.

Substrate Alkylating Agent Solvent System Product Yield (%) Reference
4-Hydroxybenzoic acid Methyl Iodide DCM / aq. TBAOH Methyl 4-methoxybenzoate Quantitative acs.org
Vanillic acid Methyl Iodide DCM / aq. TBAOH Methyl 3,4-dimethoxybenzoate Quantitative acs.org
Ferulic acid Methyl Iodide DCM / aq. TBAOH Methyl 3,4-dimethoxycinnamate Quantitative acs.org
Phenol (B47542) Benzyl Bromide aq. TBAOH Benzyl phenyl ether ~80% nih.gov
Quantitative Alkylation of Lignin (B12514952) Monomers

Lignin, a complex phenolic polymer, is a critical component of soil organic matter. acs.orgnih.gov The analysis of its monomeric units is essential for understanding the global carbon cycle but is often hampered by the sensitive nature of these monomers and time-consuming derivatization procedures. acs.org Tetrabutylammonium hydroxide provides a robust method for the quantitative methylation of lignin monomers under mild conditions, which is a significant improvement over high-temperature techniques like thermally assisted hydrolysis and methylation (THM). acs.orgnih.gov

Using TBAOH as a base and methyl iodide (MeI) as the methylating agent at room temperature, phenolic and carboxylic hydroxyl groups on various lignin monomers can be fully methylated in quantitative yields. acs.orgnih.gov This procedure is not only valuable for lignin analysis but also has broader applications in chemical synthesis. acs.org The efficiency of the TBAOH-mediated method allows for the complete derivatization of these complex biomolecules, facilitating their analysis by techniques such as gas chromatography. acs.orgnih.gov Furthermore, studies have shown that TBAOH, particularly in its hydrated form (Bu4NOH·30H2O), can serve as a reaction medium for the selective degradation of lignin into low-molecular-weight aromatic compounds like vanillin (B372448) and vanillic acid. researchgate.netfigshare.com

Table 2: Yields of Low-Molecular-Weight Products from Lignin Degradation using TBAOH·30H₂O This table is interactive and can be sorted by clicking on the column headers.

Lignin Source Total Yield (wt %) Major Products Reference
Milled wood lignin 16.3 Vanillin, Vanillic acid figshare.com
Wood flour 22.5 Vanillin, Vanillic acid, p-Hydroxybenzaldehyde researchgate.net
Sodium lignosulfonate 6.5 Vanillin, Vanillic acid figshare.com

Deprotonation-Initiated Transformations

As a strong organic base, tetrabutylammonium hydroxide is highly effective at initiating reactions through deprotonation. wikipedia.orgontosight.ai Its unique structure, combining a bulky, lipophilic cation with a strongly basic hydroxide anion, allows it to function in environments inaccessible to traditional inorganic bases. wikipedia.org

Activation of Weakly Acidic Protons in Biphasic Systems

TBAOH is widely used as a phase-transfer catalyst (PTC) to deprotonate weakly acidic organic compounds in biphasic (e.g., aqueous-organic) systems. guidechem.compubcompare.ai In such a setup, the organic substrate resides in the organic phase, while the hydroxide base is in the aqueous phase. The tetrabutylammonium (Bu₄N⁺) cation pairs with the hydroxide (OH⁻) anion and, due to its lipophilic alkyl chains, transports the hydroxide from the aqueous phase into the organic phase. operachem.com

Once in the organic phase, the hydroxide ion is poorly solvated and thus highly reactive, enabling it to deprotonate even very weak acids. nih.gov This process generates a carbanion or other reactive anion from the organic substrate, which can then undergo subsequent reactions such as alkylation or condensation. guidechem.comnih.gov This phase-transfer mechanism is crucial for reactions involving substrates that are soluble in organic solvents but require a strong aqueous base for activation. operachem.com

Facilitation of Spectroscopic Studies through Deprotonation of Analytical Probes

The strong basicity of tetrabutylammonium hydroxide can be harnessed to facilitate spectroscopic analysis. Many analytical probes, which are molecules designed to detect other substances, function by changing their spectroscopic properties (such as color or fluorescence) upon a chemical reaction. In many cases, this change is triggered by a deprotonation event.

By adding TBAOH to a system containing an analytical probe, the probe can be deprotonated, leading to a change in its electronic structure. This alteration can cause a shift in its absorption or emission spectrum, which can be measured to quantify the analyte or study reaction kinetics. The solubility of TBAOH in organic media where many spectroscopic studies are performed makes it an ideal choice for this application. wikipedia.org While various spectroscopic methods like Raman and NMR spectroscopy are used to study hydrate structures in general, the specific use of TBAOH to deprotonate probes leverages its chemical reactivity for analytical purposes. nih.gov

Generation and Reactivity of Carbene Intermediates

Tetrabutylammonium hydroxide is a key reagent in the generation of carbene intermediates, particularly dichlorocarbene (B158193) (:CCl₂), from haloforms. wikipedia.orgguidechem.com Carbenes are highly reactive, neutral species with a divalent carbon atom and are valuable intermediates in organic synthesis for constructing cyclic compounds. wikipedia.orglibretexts.org

The most common method for generating dichlorocarbene involves the reaction of chloroform (B151607) (CHCl₃) with a strong base. wikipedia.org TBAOH is particularly effective in this role, especially under phase-transfer catalysis conditions. guidechem.com The reaction proceeds via an alpha-elimination mechanism. First, the hydroxide ion, shuttled into the organic phase by the Bu₄N⁺ cation, abstracts the acidic proton from chloroform to form the trichloromethanide anion (:CCl₃⁻). wikipedia.orgwikipedia.org This anion is unstable and rapidly eliminates a chloride ion (Cl⁻) to yield the dichlorocarbene intermediate (:CCl₂). wikipedia.orgchemeurope.com

Once generated, dichlorocarbene can react with various substrates. Its most characteristic reaction is the [1+2] cycloaddition with alkenes to form gem-dichlorocyclopropanes. wikipedia.orgchemeurope.com These products are versatile synthetic intermediates that can be further transformed into other valuable compounds. nih.gov The use of TBAOH provides a convenient and efficient way to generate this reactive intermediate under relatively mild conditions. guidechem.com

Dichlorocarbene Formation for Cyclopropanation and Related Syntheses

The generation of dichlorocarbene (:CCl₂) is a critical step for the synthesis of gem-dichlorocyclopropanes, which are valuable intermediates that can be converted into cyclopropanes, allenes, and cyclopropanones. Dichlorocarbene is typically generated from the alpha-elimination of chloroform (CHCl₃) using a strong base. However, this reaction is often performed in a two-phase system, consisting of an aqueous alkaline solution and an organic phase containing the chloroform and an alkene substrate.

In such systems, this compound serves a crucial function as a phase-transfer catalyst. The tetrabutylammonium cation (TBA⁺), with its lipophilic butyl groups, is soluble in the organic phase. It facilitates the transfer of the hydroxide ion (OH⁻) from the aqueous phase into the organic phase. Once in the organic phase, the hydroxide ion is a potent base that deprotonates chloroform to form the trichloromethanide anion (:CCl₃⁻). This anion is unstable and readily undergoes the elimination of a chloride ion to generate the highly reactive dichlorocarbene intermediate. The dichlorocarbene then undergoes a [1+2] cycloaddition reaction with an alkene present in the organic phase to yield the corresponding dichlorocyclopropane derivative. The ability of TBAH to transport the hydroxide ion to the site of reaction in the organic phase, where the reactants are located, significantly enhances the reaction rate and yield.

Brønsted Base Catalysis in Homogeneous Systems

This compound is a strong Brønsted base due to the presence of the hydroxide ion. In homogeneous systems, it can effectively deprotonate a wide range of organic substrates, initiating various synthetic transformations. Its utility as a catalyst is particularly notable in chemoselective functionalizations and hydration reactions.

The allenylation of aldehydes is a valuable method for the synthesis of substituted allenes, which are important structural motifs in many natural products and synthetically useful building blocks. While Brønsted bases can catalyze the addition of terminal alkynes to aldehydes, the specific application of this compound for the reaction between silylated alkynes and aldehydes is not extensively documented in the reviewed scientific literature. The general mechanism for such transformations often involves the deprotonation of a suitable pronucleophile, which then attacks the carbonyl group of the aldehyde.

The hydroxyalkylation of phenols with cyclic carbonates, such as ethylene (B1197577) carbonate, provides a direct route to synthesize aryl β-hydroxyethyl ethers, which are important intermediates in the pharmaceutical and fine chemical industries. This reaction is typically catalyzed by a base. As a strong Brønsted base, tetrabutylammonium hydroxide can facilitate this transformation by deprotonating the phenol. The resulting phenoxide ion is a more potent nucleophile that attacks one of the electrophilic carbonyl carbons of the cyclic carbonate, leading to a ring-opening reaction. Subsequent protonation yields the final hydroxyalkylated phenol product. While this mechanism is plausible, the scientific literature more commonly reports the use of other tetrabutylammonium salts, such as tetrabutylammonium fluoride (B91410) (TBAF) and tetrabutylammonium iodide (TBAI), for this specific transformation. researchgate.netresearchgate.net

The hydration of nitriles to amides is a fundamental transformation in organic synthesis, with broad applications in industry. Traditional methods often require harsh acidic or basic conditions, which can lead to the over-hydrolysis of the amide to a carboxylic acid and are incompatible with sensitive functional groups.

This compound has emerged as a highly effective and green catalyst for the chemoselective hydration of nitriles to their corresponding amides. This methodology offers a significant advantage as it is completely transition-metal-free, which is crucial for syntheses in the pharmaceutical industry where metal contamination is a major concern.

The reaction proceeds under mild conditions, typically heating the nitrile in an aqueous solution of TBAH, often with a co-solvent like ethanol (B145695) to ensure miscibility. The hydroxide ion from TBAH directly attacks the electrophilic carbon of the nitrile group, initiating the hydration process. The reaction is highly selective, affording the desired amide in excellent yields without the formation of the corresponding carboxylic acid as a byproduct. This high selectivity allows for the presence of other hydrolyzable functional groups.

From a green chemistry perspective, this method is highly advantageous. It avoids the use of toxic and expensive transition-metal catalysts. Water serves as the reactant, and the reaction can often be performed in environmentally benign solvents like ethanol. The catalyst, TBAH, can be recovered and reused, adding to the economic and environmental viability of the process. The protocol is applicable to a wide range of aromatic, heteroaromatic, and aliphatic nitriles, tolerating various functional groups.

Table 1: TBAH-Catalyzed Hydration of Various Nitriles to Amides Reaction Conditions: Nitrile (1 mmol), 50% aqueous TBAH (0.5 ml), Ethanol (5 ml), 80 °C.

EntryNitrile SubstrateTime (h)Yield (%)
1Benzonitrile796
24-Nitrobenzonitrile692
34-Chlorobenzonitrile695
44-Methylbenzonitrile592
52-Methylbenzonitrile690
64-Methoxybenzonitrile794
71-Naphthonitrile890
82-Furylacetonitrile790
9Acrylonitrile892
10Octanenitrile895

Hydration of Nitriles to Amides

Substrate Scope and Regioselectivity Considerations

Tetrabutylammonium hydroxide (TBAH) demonstrates remarkable versatility as a catalyst, accommodating a wide range of substrates in various organic transformations. Its efficacy is particularly notable in thia-Michael additions, where it efficiently catalyzes the conjugate addition of a broad spectrum of mercaptan nucleophiles to both classical and non-classical Michael acceptors. The catalyst's performance is maintained even at very low loadings, highlighting its high turnover capability. The substrate scope includes diverse α,β-unsaturated systems such as those containing carbonyls, esters, and nitriles.

A key aspect of TBAH catalysis is its influence on regioselectivity. In thia-Michael additions, TBAH has been shown to reverse conventional selectivity trends. Unlike many other catalysts, it more efficiently promotes the addition of more basic thiols, providing a unique and valuable tool for synthetic chemists to access specific β-thiocarbonyl compounds that are otherwise difficult to obtain. This regioselectivity control is a significant advantage, expanding the synthetic utility of the Michael addition. For instance, the transition-metal-free process catalyzed by TBAH allows for the convenient and selective hydration of nitriles, converting a wide variety of functionalized aromatic, aliphatic, and heteroaromatic nitriles into their corresponding amides with high regioselectivity. researchgate.net

The table below illustrates the broad substrate scope of Tetrabutylammonium hydroxide in catalytic applications.

Reaction TypeMichael Donor/NucleophileMichael Acceptor/ElectrophileProduct Type
Thia-Michael AdditionAliphatic Thiolsα,β-Unsaturated Carbonylsβ-Thiocarbonyl
Thia-Michael AdditionElectron-Rich Thiolsα,β-Unsaturated Estersβ-Thioester
Thia-Michael AdditionAromatic Thiolsα,β-Unsaturated Nitrilesβ-Thionitrile
Nitrile HydrationWaterAromatic NitrilesAromatic Amide
Nitrile HydrationWaterAliphatic NitrilesAliphatic Amide

Nucleophilic Substitution and Elimination Reactions

Tetrabutylammonium hydroxide is a highly effective reagent for promoting both nucleophilic substitution and elimination reactions. guidechem.comontosight.ai Its utility stems from its nature as a strong base and its function as a phase-transfer catalyst (PTC). guidechem.comnbinno.com As a PTC, the lipophilic tetrabutylammonium cation pairs with the hydroxide anion, transporting it from an aqueous phase into an organic phase where the substrate is dissolved. guidechem.comijirset.com This overcomes the mutual insolubility of many organic substrates and inorganic bases, thereby accelerating reaction rates. ijirset.com

In these reactions, the hydroxide ion can act as either a strong nucleophile, attacking an electrophilic carbon to displace a leaving group (nucleophilic substitution), or as a strong base, abstracting a proton to induce the formation of a double bond (elimination). guidechem.comontosight.ai The competition between substitution and elimination pathways is influenced by factors such as the structure of the substrate (primary, secondary, or tertiary), reaction temperature, and solvent.

TBAH is frequently employed in alkylation and deprotonation reactions. guidechem.comnbinno.com Notable examples of its application include the benzylation of amines and the generation of dichlorocarbene from chloroform, a classic reaction involving an alpha-elimination mechanism. guidechem.comnbinno.com Its ability to function effectively under mild conditions makes it a preferred choice over traditional inorganic bases like sodium hydroxide or potassium hydroxide for many organic synthesis applications. nbinno.com

Condensation and Rearrangement Reactions

Tetrabutylammonium hydroxide serves as an efficient catalyst for various condensation reactions, which are crucial for forming carbon-carbon bonds. guidechem.com Its strong basicity and solubility in organic media make it particularly suitable for reactions requiring the deprotonation of acidic methylene (B1212753) compounds. ontosight.airesearchgate.net

Tetrabutylammonium hydroxide has proven to be an exceptionally efficient catalyst for Michael addition reactions, a cornerstone of C-C bond formation. It is particularly effective in catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds. The methodology is noted for its operational simplicity, often requiring low catalyst loading (e.g., 1 mol%) and proceeding without the need for excess reagents.

In the context of thia-Michael additions, TBAH facilitates the reaction between a wide variety of mercaptan nucleophiles and a broad range of Michael acceptors. This includes classical α,β-unsaturated ketones and esters as well as non-classical acceptors. A significant advantage of using TBAH is its ability to promote the addition of more basic thiols, a selectivity that is often the reverse of what is reported with other catalytic systems. The reactions are typically high-yielding, with many products being obtained in near-quantitative yields without requiring extensive purification. The process is also scalable and aligns with green chemistry principles by avoiding harsh conditions and elevated temperatures.

The table below details representative examples of TBAH-catalyzed Michael additions, showcasing the diversity of substrates and the high efficiency of the reaction.

Michael DonorMichael AcceptorCatalyst Loading (mol%)Yield (%)
ThiophenolCyclohexenone1>99
1-OctanethiolMethyl Vinyl Ketone1>99
Benzyl MercaptanAcrylonitrile1>99
ThiophenolDiethyl vinylphosphonate1>99

Applications in Advanced Materials Science and Nanotechnology

Templating Agent in Inorganic Material Synthesis

Tetrabutylammonium (B224687) hydroxide (B78521) hydrate (B1144303) plays a significant role as a templating agent, directing the formation of specific nanostructures with desired morphologies and properties. Its function is particularly notable in the synthesis of inorganic materials through various mechanisms.

Solvothermal Synthesis of Nanostructured Metal Oxides

In solvothermal synthesis, a chemical reaction is carried out in a closed vessel using a solvent at a temperature above its boiling point. TBAOH is instrumental in this process for creating specific metal oxide nanostructures.

Tetrabutylammonium hydroxide is a key reagent in the synthesis of hexaniobate nanoscrolls. The process begins with a layered potassium hexaniobate (K₄Nb₆O₁₇). Treatment with TBAOH leads to the exfoliation of the layered niobate, delaminating the layers to produce individual nanosheets. The bulky tetrabutylammonium (TBA⁺) cations intercalate between the niobate layers, causing them to separate. Following exfoliation, the 2D nanosheets spontaneously roll up into one-dimensional nanoscrolls. This scrolling is a result of the asymmetric chemical environment of the nanosheets after the TBA⁺ ions interact with the negatively charged edges of the sheets. This method provides a controlled route for the synthesis of these nanopeapods.

This exfoliation and scrolling process facilitated by TBAOH is an efficient procedure for creating colloidal dispersions of protonic hexaniobate nanoscrolls. These materials are of interest for applications in catalysis and as host materials for creating nanocomposites.

Precursor MaterialRole of TBAOHFinal Nanostructure
Layered Potassium Hexaniobate (K₄Nb₆O₁₇)Exfoliating and scrolling agentHexaniobate Nanoscrolls
Protonic Hexaniobate (H₂K₂Nb₆O₁₇)Creates colloidal dispersionsProtonic Hexaniobate Nanoscrolls

Tetrabutylammonium hydroxide hydrate can act as a hydrated ionic liquid precursor for the synthesis of zinc oxide (ZnO) mesocrystals at room temperature. Mesocrystals are larger, single-crystal-like structures composed of nanoscale building blocks. When zinc acetate (B1210297) is introduced to TBAOH, numerous small ZnO particles precipitate initially. Over time, these primary particles, which are rod-like in shape, aggregate and transform into fewer, but larger, mesocrystals. This process is distinct from ZnO growth in aqueous solutions, as the particle number in the TBAH/water mixture decreases with increasing reaction time, indicating a transformation process rather than continuous nucleation. The formation of these rod-like primary particles appears to be a characteristic feature of ZnO growth in TBAOH.

Intercalation Chemistry in Layered Materials (e.g., MXenes)

TBAOH is widely used in the intercalation and delamination of MXenes, a class of two-dimensional transition metal carbides and nitrides. The large size of the TBA⁺ cation is particularly effective at prying apart the layers of multi-layered MXene powders. When MXenes are treated with an aqueous solution of TBAOH at room temperature, the TBA⁺ ions spontaneously intercalate between the MXene sheets. This intercalation leads to a significant swelling of the material and a large increase in the interlayer spacing (d-spacing), which weakens the van der Waals forces holding the layers together.

Subsequent gentle agitation or mild sonication of the intercalated MXenes in water results in the delamination of the layers, producing stable colloidal solutions of single- or few-layer MXene flakes. The resulting delaminated MXenes are highly negatively charged, which contributes to the stability of the colloidal suspension. This method is a general approach for the large-scale delamination of various types of MXenes.

MXene TypeEffect of TBAOH TreatmentOutcome
V₂CTₓIntercalation increases c-LP from 19.9 Å to 38.72 ÅFormation of a stable colloidal solution upon shaking in water
Ti₃C₂TₓIntercalation and subsequent sonicationSuccessful exfoliation and delamination of the layers

Role in the Synthesis of Platinum-Containing Nanostructures

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that this compound is utilized as a templating agent in the synthesis of platinum-containing nanostructures. While various other surfactants, polymers, and capping agents are employed to control the size, shape, and stability of platinum nanoparticles, TBAOH is not mentioned in this context. The synthesis of platinum nanostructures typically involves the reduction of a platinum salt in the presence of a stabilizing agent, and the choice of this agent is critical in determining the final morphology of the nanoparticles. However, TBAOH does not appear to be a compound of choice for this purpose.

Soft-Template Assisted Fabrication of Transition Metal Oxides

In soft-template assisted synthesis, surfactants or block copolymers are used to create micelles or other ordered structures that act as templates for the growth of inorganic materials. Tetrabutylammonium hydroxide is used as a surfactant in the synthesis of some transition metal oxides (TMOs).

For instance, TBAOH plays a crucial role as a surfactant in a method to synthesize two-dimensional titanium dioxide (TiO₂) nanosheets. In this process, the TBAOH assists in the exfoliation of a layered titanate precursor and helps to retain the 2D nanosheet structure of the final product. The presence of TBAOH is critical to prevent the restacking or transformation of the exfoliated layers into other morphologies. The resulting TiO₂ single-layered nanosheets have shown enhanced performance as anode materials in lithium-ion batteries compared to other forms of TiO₂.

Transition Metal OxideRole of TBAOHFinal Morphology
Titanium Dioxide (TiO₂)Surfactant-assisted exfoliation2D Nanosheets
Zinc Oxide (ZnO)Hydrated ionic liquid precursorMesocrystals

Zeolite Synthesis and Structure Directing Agent

Tetrabutylammonium hydroxide (TBAOH) serves as a crucial organic structure-directing agent (SDA) and sometimes as a hydroxide source in the synthesis of various zeolites. nih.govacs.org Its role is pivotal in directing the formation of specific framework topologies and in the creation of hierarchical pore structures, which are highly sought after for advanced catalytic applications.

Hydrothermal synthesis is a prevalent method for crystallizing zeolites from a reactive gel mixture in a sealed autoclave under controlled temperature and pressure. researchgate.net Tetrabutylammonium hydroxide is instrumental in this process for creating hierarchical zeolites, which possess both micropores and mesopores. This dual porosity overcomes the diffusion limitations often found in purely microporous materials. nih.gov

Research has demonstrated the use of TBAOH in the synthesis of pure silica (B1680970) MEL nanocrystals through an ethanol (B145695)/water cosolvent approach. nih.gov In this method, the solvent composition and aging times were varied to influence the final crystal size. nih.gov TBAOH has also been employed as a co-organic structure-directing agent (co-OSDA) and hydroxide source in a modified synthesis route for single-walled zeolite nanotubes (ZNTs). acs.orgnih.gov This approach enables the creation of new ZNT compositions that are not achievable through post-synthesis modification of previously established methods. acs.orgnih.gov By adjusting parameters such as gel composition, temperature, and crystallization time, the use of TBAOH facilitates the development of ZNTs with an increased density of strong acid sites. nih.gov

In another innovative approach, hierarchical ZSM-5/beta composite zeolites have been synthesized. nih.govrsc.org The process involves coating ZSM-5 zeolites with amorphous silica and aluminum, followed by hydrothermal crystallization using tetraethylammonium (B1195904) hydroxide (a related quaternary ammonium (B1175870) hydroxide) to form the beta phase, resulting in a hierarchical composite material. nih.govrsc.org The resulting materials exhibit larger mesopore volumes and higher external surface areas compared to their individual zeolite components. nih.gov

Table 1: Influence of TBAOH on Hierarchical Zeolite Synthesis This table is interactive and can be sorted by clicking on the headers.

Zeolite Type Role of TBAOH Key Synthesis Parameters Resulting Material Characteristics Source(s)
Pure Silica MEL Nanocrystals Organic Structure-Directing Agent (OSDA) Ethanol/water cosolvent, varying aging times Controlled nanozeolite crystal size nih.gov
Zeolite Nanotubes (ZNT) Hydroxide source and co-OSDA Varied gel composition, temperature, crystallization time New ZNT compositions, increased strong acid site density acs.orgnih.gov

| Fe-containing MEL Zeolite | Organic Template | Hydrothermal method with TEOS as silicon source | Rugby-like structure with immobilized Fe species | ed.ac.uk |

The tetrabutylammonium (TBA⁺) cation plays a defining role in templating the formation of specific zeolite framework topologies. As a structure-directing agent, it organizes the inorganic silicate (B1173343) and aluminate precursors around itself during the hydrothermal synthesis process. Upon removal of the organic template through calcination, a porous crystalline structure with a specific framework is left behind.

TBAOH is particularly effective in directing the formation of the MEL framework topology. nih.goved.ac.uk When used in organic-rich synthesis gels, TBAOH tends to promote the formation of Al-Al pairs within the MFI and MEL zeolite frameworks. acs.org This contrasts with other SDAs that might lead to isolated, single-site aluminum atoms. acs.org The arrangement and proximity of these aluminum atoms are critical as they are the source of Brønsted acidity, which dictates the zeolite's catalytic activity. researchgate.net

Furthermore, the use of TBAOH influences the material's porosity. In the synthesis of zeolite nanotubes, TBAOH is key to creating materials with thin zeolitic walls and large mesopores. nih.gov This hierarchical porosity allows for easier access of molecules to the microporous active sites within the zeolite structure. nih.gov The ability to modify synthesis conditions, such as the Si/(Al+T) ratio in the presence of TBAOH, allows for precise control over the final product, demonstrating the sensitivity of the ZNT synthesis to key parameters. nih.gov

Table 2: Effect of TBAOH on Zeolite Framework Properties This table is interactive and can be sorted by clicking on the headers.

Zeolite Framework Role of TBAOH Influence on Al Distribution Impact on Porosity Source(s)
MEL Template Promotes Al-Al pairs in organic-rich gels Forms microporous framework acs.orged.ac.uk
MFI Template Promotes Al-Al pairs in organic-rich gels Forms microporous framework acs.org

| ZNT | co-OSDA | Enables increased strong acid site density | Creates thin walls and large mesopores | nih.gov |

Polymer Chemistry Applications

This compound is a versatile compound in polymer chemistry, where it is utilized in the synthesis of polymer precursors and as a catalytic agent in curing and polymerization reactions.

TBAOH has been identified as a novel reaction medium for the conversion of lignin (B12514952), a complex aromatic biopolymer, into valuable low-molecular-weight aromatic compounds. researchgate.netacs.org In a process of aerobic oxidative degradation, using molten Tetrabutylammonium hydroxide 30-hydrate (Bu₄NOH·30H₂O) as the medium, lignin can be selectively broken down into monomers like vanillin (B372448) and vanillic acid. researchgate.netacs.org These compounds are important platform chemicals and can serve as building blocks for the synthesis of specialty aromatic polymers. researchgate.net The total yield of these monomers can reach up to 22.5 wt% from wood flour at 120°C. acs.org The effectiveness of this process is attributed not just to the basicity of TBAOH, but also to the role of the Bu₄N⁺ cation, which appears to enhance the selectivity of the aerobic oxidation process toward these low-molecular-weight products. acs.org

Beyond precursor synthesis, TBAOH is also used to enhance the properties of final polymer products. It is a preferred component in the formulation of curing catalysts for moisture-curable polymers containing reactive hydrolyzable silicon groups. googleapis.com For instance, it can be reacted with titanium compounds to form a complex that acts as an efficient curing catalyst, accelerating the cross-linking process that gives the polymer its final durable properties. googleapis.com

Tetrabutylammonium hydroxide functions as an effective metal-free and halogen-free catalyst in certain polymerization-related reactions. rsc.org A significant application is in the cycloaddition of carbon dioxide (CO₂) to epoxides to synthesize cyclic carbonates. rsc.org This reaction is a key step in the production of polycarbonates and other polymers. Under solvent-free conditions, TBAOH efficiently catalyzes this conversion. rsc.org Mechanistic studies show that TBAOH reacts with CO₂ to form tetrabutylammonium bicarbonate (TBABC), which is the catalytically active species in the reaction cycle. rsc.org

The catalytic activity of the tetrabutylammonium (TBA) cation is linked to its ability to form an anion-binding site. The positively charged hydrogen atoms close to the central nitrogen atom can stabilize various anionic transition states and intermediates involved in the catalytic cycle, lowering the energy barrier for the reaction. rsc.org TBAOH has also been developed as a hydrated ionic liquid catalyst for the chemoselective hydration of nitriles to amides, which are important monomers for polyamides. researchgate.net

Table 3: Catalytic Applications of TBAOH in Polymer-Related Synthesis This table is interactive and can be sorted by clicking on the headers.

Reaction Type Role of TBAOH Substrates Products Key Finding Source(s)
Cycloaddition Catalyst Epoxides, Carbon Dioxide (CO₂) Cyclic Carbonates Forms an active bicarbonate species; metal-free catalysis rsc.org
Lignin Depolymerization Reaction Medium / Catalyst Lignin, Wood Flour Vanillin, Vanillic Acid Bu₄N⁺ cation enhances selectivity to monomeric aromatics researchgate.netacs.org
Nitrile Hydration Catalyst (as hydrated ionic liquid) Aromatic and aliphatic nitriles Amides Transition metal-free process for monomer synthesis researchgate.net

| Polymer Curing | Curing Catalyst Component | Polymers with reactive silyl (B83357) groups | Cured/Cross-linked Polymer | Forms a complex with titanium compounds to accelerate curing | googleapis.com |

Role in Sustainable Chemistry and Environmental Applications

Biomass Valorization and Lignin (B12514952) Conversion Technologies

The efficient conversion of lignocellulosic biomass, a major component of which is lignin, into valuable monomeric aromatic compounds is a primary focus in modern biorefining. acs.orgsci-hub.se Lignin, a complex and abundant natural polymer, represents a significant renewable source for aromatic chemicals that are currently derived from fossil fuels. nih.govmdpi.com Technologies employing Tetrabutylammonium (B224687) hydroxide (B78521) hydrate (B1144303) are at the forefront of efforts to depolymerize lignin into platform chemicals, contributing to a more sustainable chemical industry. nih.gov

Research has demonstrated that Tetrabutylammonium hydroxide 30-hydrate (Bu₄NOH·30H₂O) is an effective medium for the selective degradation of lignin into low-molecular-weight aromatic compounds. acs.orgsci-hub.se This process, typically conducted via aerobic oxidation, breaks down the complex lignin structure into valuable monomers. nih.govnih.gov The use of Bu₄NOH·30H₂O has been shown to improve the yield of these aromatic monomers compared to traditional methods. nih.gov

The aerobic oxidation of various types of lignin in a Tetrabutylammonium hydroxide hydrate medium yields significant quantities of valuable aromatic compounds, primarily vanillin (B372448), vanillic acid, and acetoguiacone. acs.orgsci-hub.sefigshare.com Studies involving the degradation of lignin from Japanese cedar have shown that this process can produce vanillin in yields comparable to those achieved through alkaline nitrobenzene oxidation, a benchmark method for vanillin production from lignin. researchgate.netnih.govresearchgate.net

Degradation of different lignin sources in molten Bu₄NOH·30H₂O at 120°C has been shown to produce a considerable yield of low-molecular-weight compounds. acs.orgfigshare.com For example, the total yield of aromatic monomers from Japanese cedar wood flour reached 22.5 wt%, based on the lignin content. acs.orgsci-hub.se In another study, the aerobic oxidation of polyethylene glycol (PEG)-modified glycol lignin in a Bu₄NOH-based medium at 120°C produced vanillin and vanillic acid with yields of 9.1 and 2.6 wt%, respectively. researchgate.netresearchgate.net

Yields of Low-Molecular-Weight Products from Various Lignin Sources in Bu₄NOH·30H₂O
Lignin SourceTotal Monomer Yield (wt %)
Milled Wood Lignin16.3
Sodium Lignosulfonate6.5
Soda Lignin6.7
Japanese Cedar Wood Flour22.5

The performance of molten Bu₄NOH·30H₂O as a reaction medium for lignin degradation has been compared to that of traditional aqueous sodium hydroxide (NaOH) solutions. acs.orgsci-hub.senih.gov When lignin degradation was performed in an aqueous NaOH solution with the same hydroxide ion (OH⁻) concentration (1.25 mol/L) as in molten Bu₄NOH·30H₂O, the yields of aromatic monomer products were significantly lower. acs.orgfigshare.com This indicates that Bu₄NOH·30H₂O is a more effective medium for the selective conversion of lignin. acs.orgsci-hub.senih.gov The enhanced performance is not solely due to its nature as a strong alkali but is also attributed to the specific role of the tetrabutylammonium cation (Bu₄N⁺). acs.orgfigshare.com While NaOH is a common and inexpensive base used in lignin depolymerization, the unique properties of the TBAH medium lead to higher selectivity and yield of desired monomers. nih.govmdpi.com

Comparative Yield of Aromatic Monomers
Reaction MediumRelative Product Yield
Molten Bu₄NOH·30H₂OConsiderably Higher
Aqueous NaOH (1.25 mol/L)Much Lower

The tetrabutylammonium (Bu₄N⁺) cation is crucial for the high selectivity and yield observed in lignin degradation. acs.orgsci-hub.sefigshare.com The presence of the Bu₄N⁺ cation significantly enhances the formation of low-molecular-weight products compared to reactions using inorganic bases like NaOH. acs.orgsci-hub.sefigshare.com It is suggested that the Bu₄N⁺ cation increases the selectivity of the lignin degradation process. acs.orgfigshare.com This effect is believed to stem from the cation's interaction with reaction intermediates. nih.govnih.govresearchgate.net Specifically, the Bu₄N⁺ cation may suppress the disproportionation of the vanillin precursor, a key intermediate in the reaction pathway, leading to higher yields of vanillin. nih.govnih.govresearchgate.net The organic cation acts as an enhancer for vanillin formation during the aerobic oxidation of lignin. researchgate.net

Aerobic oxidation is integral to the depolymerization of lignin into aromatic monomers within the this compound medium. acs.orgsci-hub.sefigshare.com Experiments conducted under a nitrogen (N₂) atmosphere showed a significant suppression in the formation of low-molecular-weight products, confirming the essential role of oxygen in the reaction mechanism. acs.orgsci-hub.sefigshare.com The Bu₄N⁺ cation appears to affect the oxidation process itself. acs.orgfigshare.com

Mechanistic studies using lignin model compounds suggest a multi-step pathway for vanillin formation. nih.govnih.govresearchgate.net

Alkaline-catalyzed degradation : The process begins with the cleavage of β-ether linkages within the lignin polymer, which results in the formation of a glycerol (B35011) end group. nih.govnih.gov

Oxidation : The glycerol end group is then oxidized by O₂ to form a Cα=O moiety. nih.govnih.gov

Monomer Release : Finally, vanillin is released from this oxidized end group. nih.govnih.gov

The presence of the Bu₄N⁺ cation is thought to stabilize the Cα=O end group, preventing side reactions and thereby enhancing the selective production of vanillin. nih.govnih.govresearchgate.net

Tetrabutylammonium hydroxide 30-hydrate (Bu₄NOH·30H₂O) has been established as a novel and highly effective reaction medium for the conversion of lignin into valuable chemicals. acs.orgsci-hub.sefigshare.com Its low melting point (27–30 °C) allows it to be used as a molten solvent, providing a unique reaction environment. acs.orgfigshare.com The combination of its strong alkalinity and the specific catalytic effect of the Bu₄N⁺ cation leads to superior performance in the selective degradation of various types of lignin, including milled wood lignin, sodium lignosulfonate, soda lignin, and raw wood flour. acs.orgsci-hub.sefigshare.com This positions this compound as a promising medium for developing sustainable biorefinery processes.

Selective Depolymerization of Lignin to Aromatic Monomers

Environmental Remediation Processes

This compound's chemical characteristics suggest its utility in various environmental cleanup operations, from treating industrial wastewater to capturing atmospheric pollutants.

The compound's strong basicity and catalytic properties are relevant for breaking down and removing harmful substances from contaminated water sources.

While specific industrial applications of Tetrabutylammonium hydroxide for heavy metal removal are not widely documented, its fundamental chemical nature as a strong base allows it to function as a precipitating agent. The primary mechanism for removing many heavy metals from industrial wastewater is hydroxide precipitation. By increasing the pH of the water, the solubility of metal ions decreases, causing them to precipitate out of the solution as solid metal hydroxides. These solids can then be removed through filtration or sedimentation.

As a potent source of hydroxide ions (OH⁻), TBAOH can induce this precipitation. The general reaction is as follows:

Mⁿ⁺ (aq) + nOH⁻ (aq) → M(OH)ₙ (s)

Where Mⁿ⁺ represents a dissolved heavy metal ion. The large tetrabutylammonium cation ((C₄H₉)₄N⁺) remains dissolved in the aqueous phase. This method is analogous to using conventional bases like sodium hydroxide or calcium hydroxide, though the economic feasibility and efficiency would depend on the specific wastewater composition and regulatory requirements.

Tetrabutylammonium hydroxide is a well-established phase-transfer catalyst (PTC). nbinno.comcore.ac.uk This catalytic action is particularly valuable for the degradation of organic pollutants in wastewater, especially when the pollutant is not soluble in water. Many industrial waste streams contain organic compounds that reside in an oily or non-aqueous phase, while the treatment reagents (e.g., oxidants) are in the aqueous phase.

The mechanism of phase-transfer catalysis involves the tetrabutylammonium cation pairing with a reactant anion from the aqueous phase. The lipophilic (oil-loving) nature of the tetrabutyl groups allows this ion pair to cross the phase boundary into the organic phase where the pollutant resides. theaic.org Once in the organic phase, the reactant anion can effectively attack and degrade the organic pollutant. After the reaction, the catalyst cation returns to the aqueous phase to transport another reactant anion, thus completing the catalytic cycle. This process significantly accelerates reaction rates that would otherwise be impractically slow due to the immiscibility of the reactants. nbinno.com

Wastewater Treatment for Pollutant Removal

Semi-Clathratic Impact on Gas Hydrate Systems

This compound plays a significant role as a thermodynamic promoter in the formation of gas hydrates. It forms semi-clathrate or ionic clathrate hydrates, which are crystalline solid structures of water that trap gas molecules. The TBAOH molecule itself participates in the hydrate structure, stabilizing it and allowing it to form under less extreme conditions (i.e., at higher temperatures and lower pressures) than pure gas hydrates. researchgate.net

Research has demonstrated that TBAOH is an effective promoter for the formation of carbon dioxide (CO₂) hydrates. researchgate.net Its presence in an aqueous solution shifts the hydrate liquid vapor equilibrium (HLwVE) curve to a region of higher temperature and lower pressure. researchgate.net This promotional effect is concentration-dependent; as the weight percentage of TBAOH increases, the conditions for hydrate formation become milder. researchgate.net

This phenomenon is attributed to the semi-clathratic nature of TBAOH. The tetrabutylammonium cation is incorporated into the hydrogen-bonded water cages, creating a stable framework that can more readily trap CO₂ molecules. researchgate.net This enhanced stability makes the hydrate formation process more thermodynamically favorable. The promotional impact (ΔT), which represents the shift in equilibrium temperature, has been quantified in experimental studies. For instance, a 10 wt% solution of TBAOH was found to increase the hydrate formation temperature by up to 1.15 K. researchgate.net

Table 1: Effect of Tetrabutylammonium Hydroxide (TBAOH) Concentration on the Promotional Impact (ΔT) of CO₂ Hydrate Formation
TBAOH Concentration (wt%)Promotional Impact (ΔT) in KPressure Range (MPa)Temperature Range (K)
1~0.402.0 - 4.5276.0 - 285.0
5~0.852.0 - 4.5276.0 - 285.0
101.152.0 - 4.5276.0 - 285.0

Data sourced from experimental studies on the phase behavior of CO₂ hydrates in the presence of TBAOH. researchgate.net

The ability of Tetrabutylammonium hydroxide to selectively promote the formation of certain gas hydrates makes it a candidate for industrial gas separation processes. researchgate.netmdpi.com In the context of natural gas, which is primarily methane (CH₄), TBAOH can be used to separate acidic gases like CO₂. Because TBAOH significantly promotes CO₂ hydrate formation under milder conditions than those required for methane hydrate formation, it is possible to selectively capture CO₂ from a mixed gas stream by forming its hydrate. mdpi.com This hydrate-based gas separation (HBGS) is a promising technology for natural gas sweetening and carbon capture from flue gas. mdpi.comnih.gov

Furthermore, gas hydrates are being explored as a medium for the storage and transportation of natural gas. researchgate.net Forming methane hydrate solidifies the gas, drastically increasing its storage density compared to compressed gas. The use of promoters like TBAOH could make this process more economically viable by reducing the energy costs associated with high pressures and low temperatures. The semi-clathrate hydrates formed with TBAOH can store methane molecules within their cavities, offering a potentially safer and more efficient method for large-scale natural gas storage. researchgate.net

Electrochemical and Advanced Analytical Methodologies

Electrochemical Applications

The electrochemical applications of tetrabutylammonium (B224687) hydroxide (B78521) hydrate (B1144303) are centered on its role in creating and improving components of electrochemical systems, particularly those related to energy storage and conversion.

Tetrabutylammonium hydroxide and its derivatives are instrumental in the development of ionic liquids (ILs) for energy systems. Ionic liquids are salts with low melting points that exhibit high ionic conductivity and thermal stability, making them suitable as electrolytes in devices like supercapacitors and batteries. mdpi.comfrontiersin.org The tetrabutylammonium cation is a common component of these ILs. mdpi.com

Furthermore, hydrates of tetrabutylammonium salts are being explored as phase change materials (PCMs) for thermal energy storage, a critical component of efficient energy management. For instance, tetrabutylammonium acrylate (B77674) (TBAAc) hydrate has been studied for its potential in thermal energy storage systems. mdpi.comresearchgate.net These materials store and release thermal energy during phase transitions, and research has focused on their kinetic characteristics to evaluate their practical use. mdpi.comresearchgate.net Another example is the investigation of tetrabutylammonium picolinate (B1231196) hydrate as a PCM for cold chain applications, demonstrating long-term stability over numerous cycles. researchgate.net

Table 1: Properties of Tetrabutylammonium-Based Hydrates in Thermal Energy Storage

CompoundApplicationKey FindingReference
Tetrabutylammonium Acrylate (TBAAc) HydratePhase Change Material (PCM) for Thermal Energy StorageAchieved a thermal energy storage density of 140 MJ/m³ in 2.9 hours with mechanical agitation, comparable to ice storage performance. mdpi.comresearchgate.net
Tetrabutylammonium Picolinate (TBAPi) HydratePhase Change Material (PCM) for Cold ChainShowed a dissociation heat of 157.7 ± 4.9 kJ·kg⁻¹ and a phase equilibrium temperature of 5.5 °C, with stable properties over 200 cycles. researchgate.net
Tetrabutylammonium Bromide (TBAB) HydrateCommercialized Phase Change Material (PCM)Used for air conditioning, though its equilibrium temperature is not ideal for all cooling applications. mdpi.com

Tetrabutylammonium hydroxide and its derivatives play a crucial role in enhancing the performance of electrochemical cells by improving both conductivity and stability. The addition of tetrabutylammonium (TBA⁺) cations to electrolytes has been shown to enhance the activity of the hydrogen evolution reaction (HER) on platinum single-crystal electrodes in alkaline media. acs.org This effect is concentration-dependent and is associated with the formation of a physisorbed film of TBA⁺ on the electrode surface. acs.org

In the realm of battery technology, tetrabutylammonium salts are used as additives to create more stable electrolytes. A notable example is the design of a chloride-free electrolyte for rechargeable magnesium batteries using tetrabutylammonium triflate (TBAOTf) as an additive. nih.gov This additive improves the dissolution of magnesium salts, thereby increasing the concentration of charge-carrying species. nih.gov The resulting electrolyte exhibits a widened anodic stability window of up to 4.43 V and facilitates the formation of a stable solid electrolyte interphase (SEI) rich in MgF₂, which allows for exceptional reversibility of magnesium deposition and dissolution. nih.gov

Advanced Analytical Techniques

In analytical chemistry, tetrabutylammonium hydroxide hydrate serves as a versatile reagent for preparing specialized solutions and optimizing complex separation processes.

Tetrabutylammonium hydroxide is widely used for the preparation of standardized analytical reagents, particularly for titrations in non-aqueous media. pharmaguddu.comreagecon.compharmaguideline.com The European Pharmacopoeia includes monographs detailing the preparation and standardization of 0.1 M Tetrabutylammonium hydroxide solutions. reagecon.com This process typically involves dissolving a tetrabutylammonium salt, such as tetrabutylammonium iodide, in a suitable solvent like methanol (B129727), followed by reaction with silver oxide to produce the hydroxide form. pharmaguddu.compharmaguideline.com The resulting solution is then standardized against a primary standard, such as benzoic acid, using an indicator like thymol (B1683141) blue. pharmaguddu.compharmaguideline.com These standardized solutions are essential for the quantitative analysis of acidic substances in various pharmaceutical and chemical quality control laboratories. pharmaguideline.com

Table 2: Standardization of 0.1 M Tetrabutylammonium Hydroxide

ParameterDetailsReference
Starting Material Tetrabutylammonium iodide pharmaguddu.compharmaguideline.com
Reagent for Hydroxide Formation Silver Oxide pharmaguddu.compharmaguideline.com
Primary Standard Benzoic Acid pharmaguddu.compharmaguideline.com
Indicator Thymol Blue in Dimethylformamide pharmaguideline.com
Equivalency 1 mL of 0.1 M TBAOH is equivalent to 12.21 mg of Benzoic Acid pharmaguddu.com

Tetrabutylammonium hydroxide is a key reagent in ion-pair chromatography, a technique used to separate ionic and highly polar analytes using reversed-phase High-Performance Liquid Chromatography (HPLC). tcichemicals.comfujifilm.comnih.govresearchgate.net In this method, TBAOH is added to the mobile phase, where the tetrabutylammonium (TBA⁺) cation pairs with an anionic analyte. tcichemicals.comresearchgate.net This pairing effectively neutralizes the charge of the analyte, increasing its retention on the nonpolar stationary phase and enabling separation that would otherwise be difficult to achieve. tcichemicals.com

The concentration of TBAOH and the pH of the mobile phase are critical parameters that are adjusted to optimize the separation. tcichemicals.comresearchgate.net This technique is particularly useful for the analysis of acidic compounds. researchgate.net Studies have investigated the distribution of the TBA⁺ ion-pairing reagent between the mobile and stationary phases to better understand and control the column equilibration process, which is a known challenge in gradient elution ion-pair chromatography. nih.gov

Table 3: Application of TBAOH in Ion-Pair Chromatography

Chromatographic ModeAnalyte TypeMechanismKey ParametersReference
Reversed-Phase HPLCAcidic/Anionic CompoundsThe TBA⁺ cation pairs with the anionic analyte, forming a neutral ion-pair that is retained by the nonpolar stationary phase.TBAOH concentration, pH, organic solvent content in the mobile phase. tcichemicals.comresearchgate.netthermofisher.com

Tetrabutylammonium hydroxide plays a critical role in the synthesis and quality control of radiopharmaceuticals, particularly those used in Positron Emission Tomography (PET). nih.govnih.govnih.gov Quaternary ammonium (B1175870) salts, including TBAOH, are used as phase-transfer catalysts to facilitate nucleophilic ¹⁸F-fluorination reactions, which are central to the synthesis of many PET tracers, such as [¹⁸F]FDG (Fluorodeoxyglucose). nih.govresearchgate.net

Due to the toxicity of tetrabutylammonium compounds, their residual levels in the final radiopharmaceutical product must be strictly controlled and quantified. nih.gov The European Pharmacopoeia specifies a thin-layer chromatography (TLC) method for the detection and limitation of tetrabutylammonium in radiopharmaceutical preparations. scribd.com This quality control test ensures that the amount of the catalyst remaining in the injectable dose is below a safe threshold. scribd.com Furthermore, HPLC methods are also employed for the quantification of tetrabutylammonium, and research has been conducted to highlight and overcome shortcomings in official pharmacopoeial methods to ensure accurate analysis. nih.gov The use of TBAOH as a base has also been specifically noted in the synthesis of PET tracers like ¹¹C-PK 11195, where its use as a mild base is recommended to avoid the formation of by-products. iaea.org

Derivatization for Complex Mixture Analysis (e.g., Environmental Samples)

Tetrabutylammonium hydroxide serves as an effective derivatization reagent, particularly in the analysis of complex mixtures by gas chromatography (GC). researchgate.net The primary purpose of derivatization in this context is to chemically modify analytes to increase their volatility and thermal stability, making them suitable for GC analysis. colostate.edujfda-online.com Many polar compounds, such as carboxylic acids, are not sufficiently volatile for direct GC analysis and can yield broad, asymmetrical peaks due to interactions with the chromatographic system. researchgate.netcolostate.edu

TBAH is used as an alkylating agent, specifically for the butylation of acidic compounds. researchgate.net In a typical reaction, TBAH converts a carboxylic acid into its corresponding butyl ester. This process, often performed as a one-step transesterification or thermochemolysis, replaces the active hydrogen of the carboxyl group, which is responsible for hydrogen bonding and high polarity. researchgate.netresearchgate.net The resulting butyl ester is significantly more volatile and less polar than the parent acid, leading to improved chromatographic performance, better peak shape, and enhanced sensitivity. researchgate.netjfda-online.com

This methodology is particularly valuable for the analysis of complex environmental samples. For instance, the analysis of fatty acids in wood and sterols in sediments has been successfully performed using similar quaternary ammonium hydroxides like tetramethylammonium (B1211777) hydroxide (TMAH) in a process called thermochemolysis–gas chromatography–mass spectrometry (GC-MS). researchgate.netnih.gov This technique involves simultaneous hydrolysis and derivatization (methylation with TMAH, or butylation with TBAH) at high temperatures. researchgate.netnih.gov Using TBAH in such a procedure for analyzing total fatty acids in wood has been shown to produce butyl esters as pyrolyzates, with the basicity of TBAH suppressing the formation of interfering lignin (B12514952) fragments. researchgate.net This direct method can offer higher yields of total fatty acids compared to conventional multi-step methods involving solvent extraction, hydrolysis, and subsequent derivatization. researchgate.net The approach is also applicable to the analysis of other acidic compounds in environmental matrices, such as acidic herbicides. nih.gov

Analyte ClassDerivatization ReagentReactionAnalytical MethodBenefit of DerivatizationReference
Carboxylic AcidsTetrabutylammonium Hydroxide (TBAH)Alkylation (Butylation)Gas Chromatography (GC)Forms butyl esters, increasing volatility and retention time. researchgate.net
Total Fatty Acids (in wood)Tetrabutylammonium Hydroxide (TBAH)ThermochemolysisGC-FID/MSProvides higher yield than conventional methods and suppresses lignin fragment formation. researchgate.net
Acidic HerbicidesTrimethylanilinium hydroxide (TMAH)Alkylation (Methylation)GC-MSEnables a rapid, automated method for routine analysis of polar herbicides. nih.gov
Triterpenoid ResinsQuaternary Ammonium HydroxidesTransesterificationGC-MSActs as a one-step technique for direct analysis of complex organic resins. researchgate.net
Sterols (in sediment)Tetramethylammonium Hydroxide (TMAH)ThermochemolysisGC-MSPerforms hydrolysis and methylation simultaneously for rapid analysis of free and ether-bonding sterols. nih.gov

Q & A

Q. What are the key applications of TBAOH in organic synthesis, and how does its solubility enhance these processes?

TBAOH is widely used as a strong organic-soluble base in titrations, phase-transfer catalysis, and delignification reactions. Its solubility in organic solvents (e.g., methanol, toluene) allows it to deprotonate acidic compounds in non-aqueous media, enabling reactions like nucleophilic substitutions or esterifications that require anhydrous conditions. For example, TBAOH is used to prepare standardized solutions for acid-base titrations in dimethylformamide (DMF), where traditional inorganic bases (e.g., NaOH) are insoluble .

Methodological Note :

  • Standardization involves dissolving benzoic acid in DMF and titrating with TBAOH using thymol blue as an indicator. CO₂-free conditions are critical to avoid interference .

Q. How should TBAOH solutions be prepared and standardized for precise experimental use?

TBAOH solutions are typically prepared by reacting tetrabutylammonium iodide with silver oxide in methanol, followed by filtration and dilution with anhydrous toluene. Standardization involves:

  • Dissolving 0.4 g benzoic acid in 80 mL DMF.
  • Titrating with TBAOH until a blue endpoint (thymol blue indicator).
  • Correcting for blank measurements to account for solvent impurities.

Critical Parameters :

  • Storage under CO₂-free nitrogen to prevent carbonate formation.
  • Shelf life: ≤60 days due to hygroscopicity and reactivity .

Q. What safety protocols are essential when handling TBAOH in laboratory settings?

TBAOH is highly corrosive (H314 hazard code) and requires:

  • Use of PPE (gloves, goggles) and fume hoods.
  • Avoidance of contact with acids, which can generate toxic gases.
  • Storage in sealed containers with desiccants to limit moisture absorption .

Advanced Research Questions

Q. How does TBAOH influence the kinetics and thermodynamics of gas hydrate formation?

TBAOH acts as a kinetic hydrate inhibitor (KHI) by adsorbing onto hydrate crystal surfaces via its alkyl chains, delaying nucleation and reducing gas uptake. For example:

  • At 1 wt.% TBAOH, methane hydrate induction time increases by 50% at 274 K.
  • CO₂ hydrate formation rates decrease by 84% due to steric hindrance from butyl chains .

Methodological Insight :

  • Use high-pressure reactors with isochoric cooling (e.g., 8.0 MPa for CH₄, 3.50 MPa for CO₂).
  • Measure gas uptake via mass spectrometry or pressure decay .

Q. What experimental techniques characterize TBAOH’s adsorption behavior on hydrate surfaces?

  • Zeta Potential Measurements : Quantify surface charge changes on hydrates (e.g., cyclopentane hydrates show negative charge shifts with SDS/TBAOH competition) .
  • Pyrene Fluorescence : Assess micropolarity at hydrate/water interfaces. TBAOH increases hydrophobicity, reducing hydrate adhesion .

Data Interpretation :

  • Adsorption saturation occurs at ~1.73 mM TBAOH, correlating with fluorescence intensity plateaus .

Q. How does TBAOH’s alkyl chain length affect its performance as a hydrate inhibitor?

Longer alkyl chains (e.g., tetrabutyl vs. tetramethyl) enhance surface adsorption via hydrophobic interactions. For instance:

  • TBAOH (C₄) reduces CO₂ hydrate gas uptake by 30% more than TMAOH (C₁).
  • Chain length impacts inhibition efficiency: TBAOH > TPrAOH (C₃) > TEAOH (C₂) .

Experimental Design :

  • Compare QAHs (quaternary ammonium hydroxides) at fixed concentrations (1 wt.%) and subcooling temperatures (274–277 K) .

Q. What structural insights do crystallographic studies provide about TBAOH-containing hydrates?

Single-crystal X-ray diffraction reveals TBAOH forms tetragonal semi-clathrate hydrates (e.g., lattice parameters: 12.2 × 33.1 × 33.1 Å). These structures accommodate gas molecules (CH₄, CO₂) in cages, enhancing gas storage capacity .

Key Finding :

  • Dissociation enthalpies (~195 kJ/kg) indicate stability for energy storage applications .

Data Contradictions and Resolution

Q. Why do some studies report TBAOH as a hydrate promoter while others classify it as an inhibitor?

  • Promoter Role : At high concentrations (e.g., 10 wt.%), TBAOH shifts hydrate equilibrium to milder conditions (ΔT↑1.15 K), facilitating CO₂ capture .
  • Inhibitor Role : At low concentrations (1 wt.%), it delays nucleation via adsorption .
  • Resolution : System composition (gas type, pressure, TBAOH concentration) dictates its dual role .

Methodological Tables

Parameter TBAOH in CH₄ Hydrates TBAOH in CO₂ Hydrates Reference
Induction Time Increase50% at 274 K84% at 277 K
Gas Uptake Reduction22% (vs. control)35% (vs. control)
Dissociation Enthalpy194 kJ/kg195 kJ/kg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.